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Compound of Interest

Compound Name: 2-Fluoro-3-iodobenzonitrile

Cat. No.: B1442294 Get Quote

An In-depth Technical Guide to 2-Fluoro-3-iodobenzonitrile (CAS: 211943-27-0)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and process development scientists engaged in the use of 2-Fluoro-3-iodobenzonitrile. It

moves beyond a simple recitation of properties to provide field-proven insights into its

synthesis, reactivity, and application, grounded in established chemical principles.

Introduction: A Versatile and Strategic Building
Block
2-Fluoro-3-iodobenzonitrile is a trifunctional aromatic compound that has emerged as a

strategic building block in the synthesis of complex organic molecules.[1] Its utility is rooted in

the orthogonal reactivity of its three functional groups: a nitrile, a fluorine atom, and an iodine

atom. The electron-withdrawing nature of the nitrile and fluorine groups significantly influences

the electronics of the benzene ring, while the carbon-iodine bond provides a reliable handle for

cross-coupling reactions.[1] This unique combination allows for sequential and site-selective

modifications, making it an invaluable intermediate in the development of novel

pharmaceuticals, agrochemicals, and advanced materials.[1]

Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and

successful experimentation. All personnel should consult the full Safety Data Sheet (SDS)
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before handling this compound.

Physicochemical Data
The key physical and chemical properties of 2-Fluoro-3-iodobenzonitrile are summarized

below. This data is critical for reaction setup, solvent selection, and purification design.

Property Value Source

CAS Number 211943-27-0 [2][3][4][5]

Molecular Formula C₇H₃FIN [2][3][4][6]

Molecular Weight 247.01 g/mol [2][3][4][6]

Appearance Solid [3]

Density 2.0 ± 0.1 g/cm³ [2]

Boiling Point 259.3 ± 25.0 °C at 760 mmHg [2]

Flash Point 110.6 ± 23.2 °C [2]

Hazard and Safety Information
This compound is classified as harmful and an irritant.[3][6] Strict adherence to safety protocols

is mandatory.
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Hazard Class GHS Statement Precautionary Measures

Acute Toxicity H302: Harmful if swallowed

P270: Do not eat, drink or

smoke when using this

product. P301+P310: IF

SWALLOWED: Immediately

call a POISON

CENTER/doctor.[3]

Skin Irritation H315: Causes skin irritation

P280: Wear protective

gloves/protective clothing.

P264: Wash hands thoroughly

after handling.[3][6]

Eye Irritation
H319: Causes serious eye

irritation

P280: Wear eye/face

protection.[3][6]

Respiratory Irritation
H335: May cause respiratory

irritation

P261: Avoid breathing dust.

P271: Use only outdoors or in

a well-ventilated area.[3][6]

Stability and Storage: The compound is stable under recommended storage conditions but may

be sensitive to light.[6][7] For long-term viability, store at -20°C (1-2 years) and for short-term

use, store at -4°C (1-2 weeks).[8] Keep the container tightly sealed in a dry, cool, and well-

ventilated area.[7]

Incompatible Materials: Avoid strong oxidizing agents.[6]

Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon oxides,

nitrogen oxides, hydrogen fluoride, and hydrogen iodide.[6]

The Synthetic Landscape: A Representative
Protocol
While 2-Fluoro-3-iodobenzonitrile is commercially available, understanding its synthesis is

crucial for process development and cost analysis. A robust and common method for installing

a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding

aniline.
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The following protocol describes a plausible synthesis from 2-fluoro-3-iodoaniline. The causality

is clear: the amine is converted into a diazonium salt, which is a superb leaving group (N₂) and

is subsequently displaced by a cyanide nucleophile, typically delivered as a copper(I) cyanide

complex.

Step 1: Diazotization Step 2: Sandmeyer Reaction
Step 3: Workup & Purification

2-Fluoro-3-iodoaniline NaNO₂, aq. H₂SO₄

  0-5 °C
In situ Diazonium Salt CuCN, NaCN  < 10 °C then warm 2-Fluoro-3-iodobenzonitrile Aqueous Workup

& Extraction
Column Chromatography

or Recrystallization

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Fluoro-3-iodobenzonitrile via Sandmeyer reaction.

Step-by-Step Experimental Protocol
Objective: To synthesize 2-Fluoro-3-iodobenzonitrile from 2-fluoro-3-iodoaniline.

Materials:

2-fluoro-3-iodoaniline (1.0 eq)

Concentrated Sulfuric Acid (3.0 eq)

Sodium Nitrite (NaNO₂) (1.1 eq)

Copper(I) Cyanide (CuCN) (1.2 eq)

Sodium Cyanide (NaCN) (1.2 eq)

Deionized Water

Toluene or Ethyl Acetate

Brine (saturated aq. NaCl)
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Anhydrous Magnesium Sulfate (MgSO₄)

Ice

Procedure:

Diazotization (Formation of Diazonium Salt):

In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping

funnel, carefully add concentrated sulfuric acid (3.0 eq) to chilled deionized water.

Cool the acid solution to 0-5 °C in an ice-salt bath. Add 2-fluoro-3-iodoaniline (1.0 eq)

portion-wise, ensuring the temperature does not exceed 10 °C. Stir until a fine suspension

is formed.

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this

solution dropwise to the aniline suspension, maintaining the internal temperature strictly

between 0-5 °C.

Causality Check: This low temperature is critical to prevent the highly unstable diazonium

salt from decomposing prematurely. The formation of nitrous acid in situ reacts with the

aniline to form the diazonium salt.

Stir the resulting solution for an additional 30 minutes at 0-5 °C.

Sandmeyer Reaction (Cyanide Displacement):

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium

cyanide (1.2 eq) in deionized water. Cool this solution to below 10 °C.

Self-Validating System: The use of a slight excess of the cyanide reagent ensures the

complete conversion of the diazonium intermediate.

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution via the

dropping funnel. Vigorous nitrogen gas evolution will be observed. Maintain the

temperature below 10 °C during the initial addition.
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Once the addition is complete, allow the mixture to warm to room temperature and then

heat gently to 50-60 °C for 1-2 hours to drive the reaction to completion.

Workup and Purification:

Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and

extract the product with an organic solvent like toluene or ethyl acetate (3x).

Combine the organic layers. Wash sequentially with deionized water and then brine to

remove inorganic salts.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure to yield the crude product.

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate

gradient) or recrystallization to obtain pure 2-Fluoro-3-iodobenzonitrile.

Reactivity and Strategic Applications
The synthetic power of 2-Fluoro-3-iodobenzonitrile lies in the differential reactivity of its

halogen substituents, which allows for programmed, sequential functionalization.

Carbon-Iodine Bond: This is the most reactive site for metal-catalyzed cross-coupling

reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a low-

valent metal catalyst (e.g., Pd(0)) than the C-F or C-H bonds. This makes it ideal for Suzuki,

Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon or

carbon-heteroatom bonds.[1]

Carbon-Fluorine Bond: The C-F bond is significantly stronger and generally inert to standard

cross-coupling conditions. However, it can be activated for Nucleophilic Aromatic Substitution

(SₙAr) reactions, particularly with strong nucleophiles.[1] The activating effect of the ortho-

nitrile group is key to this reactivity.

This orthogonality enables a synthetic strategy where a complex fragment is first installed at

the C-3 position via the iodine handle, followed by a subsequent modification at the C-2

position via the fluorine handle.
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Palladium-Catalyzed Cross-Coupling (at C-I) Nucleophilic Aromatic Substitution (at C-F)

2-Fluoro-3-iodobenzonitrile

Suzuki Coupling
(R-B(OH)₂ / Pd Catalyst)

Sonogashira Coupling
(R-C≡CH / Pd, Cu Catalysts)

SₙAr Reaction
(Nu-H / Base)

3-Aryl-2-fluorobenzonitrile 2-Fluoro-3-(alkynyl)benzonitrile 2-(Nucleophile)-3-iodobenzonitrile

Click to download full resolution via product page

Caption: Key reactivity pathways for 2-Fluoro-3-iodobenzonitrile.

Anticipated Spectroscopic Signature
While specific spectra are best obtained empirically, the structure of 2-Fluoro-3-
iodobenzonitrile allows for the confident prediction of its key spectroscopic features. This is an

essential tool for reaction monitoring and quality control.

¹H NMR: The spectrum will show three signals in the aromatic region (~7.0-8.0 ppm). Each

signal will correspond to one of the aromatic protons and will exhibit complex splitting

(doublet of doublets, triplet of doublets) due to coupling with the adjacent protons and the ¹⁹F

nucleus.

¹³C NMR: Seven distinct signals are expected.

The carbon bearing the fluorine (C2) will appear as a doublet with a large one-bond

coupling constant (¹JCF ≈ 240-260 Hz).

The carbon bearing the iodine (C3) will be shifted upfield relative to a C-H carbon.

The nitrile carbon (C≡N) will appear around 115-120 ppm.
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The remaining four aromatic carbons will have characteristic shifts and C-F coupling

constants.

¹⁹F NMR: A single resonance is expected, likely a doublet of doublets due to coupling with

the two ortho protons (H4 and H6).

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch

will be prominent in the 2220-2240 cm⁻¹ region. Additional bands will be present for C-F

stretching and aromatic C-H and C=C vibrations.

Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z 247. The

spectrum will show a characteristic M+1 peak due to the natural abundance of ¹³C. No other

significant isotopic pattern is expected as both fluorine and iodine are monoisotopic.

Fragmentation may involve the loss of I, CN, or F.

Conclusion
2-Fluoro-3-iodobenzonitrile is more than a simple chemical intermediate; it is a platform for

synthetic innovation. Its well-defined and orthogonal reactivity at three distinct positions

provides chemists with a reliable tool for the efficient construction of complex molecular

architectures. By understanding its fundamental properties, safety requirements, synthesis, and

reactivity patterns, researchers can fully leverage its potential to accelerate programs in drug

discovery, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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